(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a benzo[d]thiazole core. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as the sulfonamide and imine, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach includes the formation of the benzo[d]thiazole core, followed by the introduction of the sulfonamide and imine groups. The reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and purity.
For instance, the synthesis might start with the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzo[d]thiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound’s potential biological activity, particularly its antimicrobial and anticancer properties, makes it a subject of interest in medicinal chemistry. Researchers are exploring its ability to interact with biological targets, such as enzymes and receptors, to develop new therapeutic agents .
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, and biocides due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For instance, the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the imine group can form covalent bonds with nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
Isothiazolinones: These compounds share the thiazole ring and exhibit similar antimicrobial properties.
Benzothiazoles: Compounds with a benzo[d]thiazole core are known for their diverse biological activities, including anticancer and antimicrobial effects
Uniqueness
(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(2-methylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-4-23-13(19)8-18-11-6-5-10(25(16,21)22)7-12(11)24-15(18)17-14(20)9(2)3/h5-7,9H,4,8H2,1-3H3,(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWWBHHMKOHWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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